1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
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Overview
Description
1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone is a heterocyclic compound containing a thioxopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with another three-carbon fragment to form the six-membered pyrimidine ring. Another approach is the [4+2] cyclization, where a four-carbon fragment reacts with a two-carbon fragment .
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput synthesis techniques, including the use of automated synthesizers and continuous flow reactors. These methods allow for the efficient and scalable production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine
Uniqueness
1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the ethanone moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C10H16N2OS |
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Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-(6-methyl-4-propyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C10H16N2OS/c1-4-5-8-9(7(3)13)6(2)11-10(14)12-8/h8H,4-5H2,1-3H3,(H2,11,12,14) |
InChI Key |
JWDIVTBTLNMKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=C(NC(=S)N1)C)C(=O)C |
solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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